![molecular formula C18H22O3 B5034832 1-ethoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5034832.png)
1-ethoxy-2-[3-(2-methylphenoxy)propoxy]benzene
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Overview
Description
1-Ethoxy-2-[3-(2-methylphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a propoxy group substituted with a 2-methylphenoxy moiety on a benzene ring
Preparation Methods
The synthesis of 1-ethoxy-2-[3-(2-methylphenoxy)propoxy]benzene typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-methylphenoxypropyl bromide: The 2-methylphenol is then reacted with 3-bromopropanol in the presence of a base like sodium hydroxide to form 2-methylphenoxypropyl bromide.
Etherification: The final step involves the reaction of 2-methylphenoxypropyl bromide with 1-ethoxy-2-hydroxybenzene in the presence of a base such as potassium carbonate to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
1-Ethoxy-2-[3-(2-methylphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents such as sodium methoxide or sodium ethoxide to introduce different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethoxy-2-[3-(2-methylphenoxy)propoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: This compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals, including surfactants, polymers, and coatings.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-[3-(2-methylphenoxy)propoxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-Ethoxy-2-[3-(2-methylphenoxy)propoxy]benzene can be compared with other similar compounds, such as:
1-ethoxy-2-[3-(4-methylphenoxy)propoxy]benzene: Similar structure but with a different position of the methyl group on the phenoxy moiety.
1-ethoxy-2-[3-(2-chlorophenoxy)propoxy]benzene: Similar structure but with a chlorine substituent instead of a methyl group.
1-ethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene: Similar structure but with a methoxy group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-ethoxy-2-[3-(2-methylphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-3-19-17-11-6-7-12-18(17)21-14-8-13-20-16-10-5-4-9-15(16)2/h4-7,9-12H,3,8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIZXNJIUSNWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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